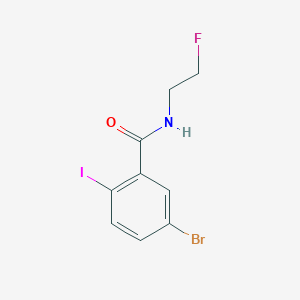

5-bromo-N-(2-fluoroethyl)-2-iodobenzamide

Description

5-Bromo-N-(2-fluoroethyl)-2-iodobenzamide is a halogenated benzamide derivative featuring a bromine atom at the 5-position, an iodine atom at the 2-position of the benzene ring, and a 2-fluoroethylamine substituent on the amide nitrogen. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the heavy halogens (Br, I) and the fluorine-containing side chain. Its synthesis often involves microwave-assisted alkylation reactions, as demonstrated in related compounds, which enhance reaction efficiency and selectivity .

Structural data from analogs (e.g., 2-bromo-N-(2,2-difluoroethyl)-5-iodobenzamide) suggest that such compounds adopt planar conformations, with halogen atoms influencing intermolecular interactions .

Properties

IUPAC Name |

5-bromo-N-(2-fluoroethyl)-2-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFINO/c10-6-1-2-8(12)7(5-6)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWALGTURHNIMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NCCF)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2-fluoroethyl)-2-iodobenzamide typically involves multi-step organic reactions. One common method includes the halogenation of a benzamide precursor followed by the introduction of the fluoroethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can participate in redox reactions, leading to the formation of various oxidized or reduced products.

Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions:

Nucleophiles: Sodium hydroxide, potassium carbonate.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, copper.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield a hydroxylated benzamide derivative.

Scientific Research Applications

Chemistry

5-Bromo-N-(2-fluoroethyl)-2-iodobenzamide serves as a crucial building block in the synthesis of more complex organic molecules. Its halogenated structure allows for diverse reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

The compound is being investigated for its biological activities, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains. For instance, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL, indicating potent antibacterial properties.

| Microbial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| MRSA | ≤ 0.25 | Antibacterial |

| Escherichia coli | 4 | Antibacterial |

| Candida neoformans | 16 | Antifungal |

- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies reveal that it induces apoptosis and cell cycle arrest through modulation of key signaling pathways such as p53 and NF-kB.

Medicine

Research is ongoing to explore the therapeutic potential of this compound. It is being evaluated as a candidate for drug development targeting specific diseases, particularly due to its ability to inhibit enzymes involved in critical biological processes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated benzamides, including this compound. The results indicated superior activity against MRSA compared to other analogs, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In another investigation published in Cancer Research, researchers assessed the cytotoxic effects of this compound on different cancer cell lines. The study found that at concentrations as low as 10 µM, significant reductions in cell viability were observed, accompanied by apoptotic features confirmed through flow cytometry analysis.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-fluoroethyl)-2-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Solubility and Stability :

- The target compound’s solubility in DMSO is likely comparable to analogs like 5-bromo-N-(2-hydroxyphenyl)benzamides (), which show >10 mg/mL solubility due to hydrogen-bonding groups .

- Stability studies on related iodobenzamides () indicate susceptibility to dehalogenation under strong acidic conditions, necessitating careful storage .

Structural Insights from NMR and Crystallography

- The target compound’s NMR profile (analogous to ) would show characteristic aromatic peaks at δ7.85–7.98 ppm (Br/I-substituted protons) and a triplet for the -CH₂F group at δ4.50–4.70 ppm .

- Crystallographic data for 2-bromo-N-(2-hydroxy-5-methylphenyl)benzamide () reveals planar amide linkages and halogen-mediated crystal packing, trends likely applicable to the target compound .

Biological Activity

5-Bromo-N-(2-fluoroethyl)-2-iodobenzamide, a compound with the CAS number 1864658-81-0, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C9H9BrF I N

Molecular Weight : 315.00 g/mol

IUPAC Name : this compound

The compound features a bromine atom, a fluorine atom, and an iodine atom attached to a benzamide structure, which may influence its interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes. This inhibition can affect drug metabolism and synthesis of steroid hormones.

- Receptor Binding : The compound may bind to sigma receptors (σ receptors), which are implicated in various physiological processes, including pain modulation and neuroprotection. Its binding affinity for σ receptors suggests potential applications in imaging and therapeutic interventions for tumors .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. A study involving mice bearing B16F0 melanoma tumors demonstrated significant tumor uptake of radiolabeled derivatives, suggesting its potential as a tracer for tumor imaging .

Herbicidal Properties

The compound has also been evaluated for herbicidal activity. Field studies reported that application of this compound significantly reduced weed biomass by up to 80% at optimal concentrations, demonstrating its efficacy as a herbicide.

Case Studies

- Antitumor Efficacy Study :

-

Herbicidal Efficacy Assessment :

- Objective : To assess the impact on weed populations in agricultural settings.

- Findings : Application rates of 10 mg/L resulted in an 80% reduction in weed growth, while higher concentrations led to severe growth inhibition.

Toxicological Considerations

While the compound shows promise in various applications, it is essential to consider its toxicity profile. Studies indicate that the inhibition of cytochrome P450 enzymes could have implications for non-target organisms, necessitating further investigation into its safety and environmental impact .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.